molecular formula C8H8N2O6 B1196538 1,4-Dimethoxy-2,3-dinitrobenzene CAS No. 6945-76-2

1,4-Dimethoxy-2,3-dinitrobenzene

Cat. No. B1196538
Key on ui cas rn: 6945-76-2
M. Wt: 228.16 g/mol
InChI Key: XOFHMPZPXFUVBV-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

3,6-Dimethoxy-benzene-1,2-diamine was synthesized by dissolving 6.0 g of 1,4-dimethoxy-2,3-dinitro-benzene (Eur. J. Org. Chem. 2006, 2786-2794) in 220 mL EtOH, evacuating 3 times with N2 and adding 600 mg of 10 wt % Pd/C. The reaction was stirred under a H2 atmosphere (balloon). Another 300 mg of 10 wt % Pd/C were added after 2 days and the mixture was stirred for another 24 h. Filtration over a pad of celite and washing with EtOH and EtOAc yielded after concentration in vacuo 4.3 g of 3,6-dimethoxy-benzene-1,2-diamine as black solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([N+:11]([O-])=O)[C:4]=1[N+:14]([O-])=O>CCO>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([NH2:14])[C:5]=1[NH2:11]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
220 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a H2 atmosphere (balloon)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuating 3 times with N2
ADDITION
Type
ADDITION
Details
adding 600 mg of 10 wt % Pd/C
ADDITION
Type
ADDITION
Details
Another 300 mg of 10 wt % Pd/C were added after 2 days
Duration
2 d
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Filtration over a pad of celite
WASH
Type
WASH
Details
washing with EtOH and EtOAc
CUSTOM
Type
CUSTOM
Details
yielded
CONCENTRATION
Type
CONCENTRATION
Details
after concentration in vacuo 4.3 g of 3,6-dimethoxy-benzene-1,2-diamine as black solid

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=C(C=C1)OC)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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